molecular formula C16H25N3O3 B13412822 Caffeoylspermidine

Caffeoylspermidine

Cat. No.: B13412822
M. Wt: 307.39 g/mol
InChI Key: FVFDFXRLJHKPAH-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Caffeoylspermidine is a naturally occurring polyamine conjugate found in various plant species. It is characterized by the presence of a caffeoyl group attached to the spermidine backbone. This compound is known for its biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Caffeoylspermidine can be synthesized through a series of chemical reactions involving the coupling of caffeic acid with spermidine. The synthetic route typically involves the activation of the carboxyl group of caffeic acid, followed by its reaction with spermidine under controlled conditions. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

This includes optimizing reaction conditions, using cost-effective starting materials, and employing efficient purification techniques to obtain the compound in high yields .

Chemical Reactions Analysis

Types of Reactions

N1-Caffeoylspermidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-Caffeoylspermidine has a wide range of scientific research applications:

Mechanism of Action

N1-Caffeoylspermidine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

N1-Caffeoylspermidine can be compared with other similar compounds, such as:

    Di-p-coumaroyl-caffeoylspermidine: Another polyamine conjugate with similar biological activities but different substitution patterns.

    Tri-caffeoylspermidine: Contains three caffeoyl groups, offering enhanced biological activities compared to N1-Caffeoylspermidine.

    Tri-p-coumaroylspermidine: Similar structure but with p-coumaroyl groups instead of caffeoyl groups

N1-Caffeoylspermidine stands out due to its unique combination of antioxidant, anti-inflammatory, and enzyme inhibition properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

(E)-N-[4-(3-aminopropylamino)butyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H25N3O3/c17-8-3-10-18-9-1-2-11-19-16(22)7-5-13-4-6-14(20)15(21)12-13/h4-7,12,18,20-21H,1-3,8-11,17H2,(H,19,22)/b7-5+

InChI Key

FVFDFXRLJHKPAH-FNORWQNLSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NCCCCNCCCN)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NCCCCNCCCN)O)O

Origin of Product

United States

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